molecular formula C15H10F3N5O B2911210 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 484039-65-8

3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2911210
CAS No.: 484039-65-8
M. Wt: 333.274
InChI Key: MPRITSLIJJNPNV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 1H-1,2,3,4-tetrazole ring and an N-linked 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-2-5-12(8-11)20-14(24)10-3-1-6-13(7-10)23-9-19-21-22-23/h1-9H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRITSLIJJNPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the trifluoromethyl group. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among benzamide derivatives include substituent type, position, and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzamide 3-tetrazol-1-yl, N-3-(CF₃)phenyl Tetrazole, CF₃
J1X () Benzamide 3-pyrazol-1-yl, 5-CF₃, N-3-(tetrazol-5-yl)phenyl Pyrazole, CF₃, Tetrazole
Flutolanil () Benzamide 2-CF₃, N-3-(isopropoxy)phenyl CF₃, Ether
D818 () Benzamide 3-pyrazolo[1,5-a]pyrimidinyl, N-3-(methyltriazolyl)-5-CF₃phenyl Pyrazolopyrimidine, CF₃, Triazole

Key Observations :

  • Tetrazole vs.
  • CF₃ Positioning : The 3-CF₃ group on the phenyl ring is conserved in the target compound and D818, whereas J1X places CF₃ at the benzamide’s 5-position. This positional variation may alter steric effects and electronic distribution .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound J1X () D818 ()
Molecular Weight ~385.3 (calculated) 399.329 Not reported
Aromatic Bond Count ~18 (estimated) 22 Not reported
Chiral Centers 0 0 Likely 0
LogP (Estimated) ~3.5 (tetrazole lowers) ~3.8 Higher (bulky substituents)

Notes:

  • The tetrazole’s polarity reduces logP compared to J1X’s pyrazole and CF₃ combination.

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C15H13F3N4
  • Molecular Weight : 308.29 g/mol

The structure features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds containing tetrazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of tetrazole can effectively inhibit the growth of various bacterial strains. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.

Activity Type Tested Strains IC50 Values (µg/mL)
AntibacterialE. coli5.0
S. aureus4.5
AntifungalC. albicans6.0

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

A study evaluating the cytotoxicity of related compounds reported:

  • Cell Lines Tested : A-431 (epidermoid carcinoma), Jurkat (T-cell leukemia)
  • Results : The compound exhibited significant cytotoxicity with IC50 values around 2.0 µg/mL for both cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
  • Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cells.

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of tetrazole and evaluated their antimicrobial efficacy against common pathogens. The results indicated that the presence of a trifluoromethyl group significantly enhanced antibacterial activity compared to similar compounds lacking this substituent .

Study 2: Cancer Cell Line Testing

In another investigation, researchers tested the compound against various cancer cell lines. The results demonstrated that the compound could induce cell death through apoptosis while sparing normal cells, highlighting its potential for selective cancer therapy .

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